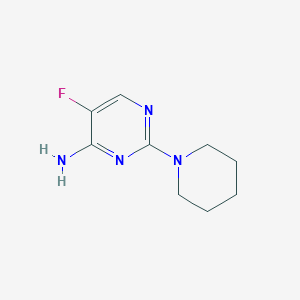

5-氟-2-(哌啶-1-基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

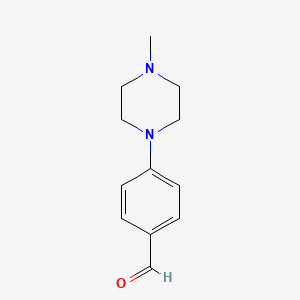

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H13FN4 and its molecular weight is 196.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

强效抑制剂的合成和中间体

5-氟-2-(哌啶-4-氧基)嘧啶-4-胺是一种用于制备脱氧胞苷激酶 (dCK) 抑制剂的关键中间体,其实用的合成路线展示了其在制药中的重要性。这种从市售材料开始的合成工艺提供了一种经济高效的方法来生产强效 dCK 抑制剂,突出了该化合物在治疗剂开发中的重要性 (Zhang 等,2009)。

分子动力学和量子化学研究

该化合物已被研究其在铁表面的吸附和缓蚀性能,展示了其在材料科学领域超出制药的潜力。通过量子化学计算和分子动力学模拟,评估了相关哌啶衍生物在保护金属免受腐蚀方面的功效,揭示了其在腐蚀科学中的多功能性和应用 (Kaya 等,2016)。

代谢途径见解

对结构相关化合物的代谢的研究提供了对潜在代谢途径的见解,包括开环和缩合嘧啶环等不寻常的转化。这些研究对于了解药物代谢和设计具有改善药代动力学特征的化合物至关重要 (Lindgren 等,2013)。

GPR119 激动剂的设计和评估

N-(哌啶-4-基)-N-(三氟甲基)嘧啶-4-胺衍生物作为 GPR119 激动剂的设计、合成和生物学评估突出了该化合物在治疗剂开发中的应用。这项工作强调了结构优化对于实现所需生物活性的重要性,说明了该化合物在发现治疗代谢紊乱的新疗法中的作用 (Kubo 等,2021)。

生化分析

Biochemical Properties

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of protein kinases can affect various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine interacts with nucleic acids, potentially affecting DNA and RNA synthesis and function .

Cellular Effects

The effects of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways that regulate cell survival and proliferation. It can also inhibit cell migration and invasion, which are critical processes in cancer metastasis. Furthermore, 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can modulate gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of protein kinases, which leads to the disruption of phosphorylation-dependent signaling pathways. This compound can bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to target proteins. Additionally, 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine can lead to sustained inhibition of cellular functions and potentially irreversible changes in cell behavior .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as organ toxicity, immune suppression, and behavioral changes. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .

属性

IUPAC Name |

5-fluoro-2-piperidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQNJNCWGVBSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353563 |

Source

|

| Record name | 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247225-85-0 |

Source

|

| Record name | 5-Fluoro-2-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)